molecular formula C15H26N2O3 B2376171 N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide CAS No. 1396806-76-0

N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

Cat. No.: B2376171
CAS No.: 1396806-76-0
M. Wt: 282.384
InChI Key: MUJSXPZLUXIJBA-UHFFFAOYSA-N
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Description

N-Cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery, incorporating a unique spirocyclic architecture. The core structure of this molecule is based on the 7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane scaffold (CAS# 156720-75-1), a heterocyclic system featuring an oxygen-containing ring system fused to an azetidine ring via a spiro carbon . This scaffold is functionalized with a cyclohexylcarboxamide group, a motif commonly used to fine-tune the molecule's properties and binding affinity. Spirocyclic scaffolds like the one in this compound are highly valued in drug design for their three-dimensionality and ability to improve physicochemical properties. Recent systematic investigations into dipeptidyl inhibitors for the SARS-CoV-2 main protease (M pro ) have highlighted the value of bulky P2 residues, revealing that the enzyme's S2 pocket is flexible enough to accommodate large, rigid spiro residues such as (S)-2-azaspiro[4.4]nonane . This flexibility suggests that spirocyclic scaffolds, including azaspiro[3.5]nonane derivatives, can be strategically employed in the design of protease inhibitors to explore novel binding interactions and enhance metabolic stability . The specific incorporation of the N-cyclohexylcarboxamide group is a strategy often used to modulate lipophilicity and conformational stability, which are critical parameters for optimizing a compound's pharmacokinetic profile. This product is provided For Research Use Only and is intended for laboratory research applications. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O3/c1-14(2)19-10-15(11-20-14)8-17(9-15)13(18)16-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUJSXPZLUXIJBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(CN(C2)C(=O)NC3CCCCC3)CO1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Patent-Derived Synthetic Route (WO2018153312A1)

The most detailed synthesis is described in Patent WO2018153312A1, which outlines a 12-step sequence:

Step 1–3: Spiro Core Assembly

  • Compound A (undisclosed structure) reacts with benzoyl chloride under Schotten-Baumann conditions to form Compound B , introducing a benzoyl protecting group.
  • Compound B undergoes methyl chloroformate treatment in the presence of lithium diisopropylamide (LDA) at −78°C to yield Compound C , establishing the ester functionality.
  • Reduction of Compound C with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) generates Compound D , an alcohol intermediate.

Step 4–6: Tosylation and Sulfonamide Formation

  • Compound D is treated with p-toluenesulfonyl chloride (TsCl) in pyridine to form the tosylate Compound E .
  • Compound E reacts with p-toluenesulfonamide in dimethylformamide (DMF) at 80°C, facilitating nucleophilic displacement to produce Compound F .
  • Hydrogenolysis of Compound F using palladium on carbon (Pd/C) under H₂ gas removes protecting groups, yielding Compound G .

Alternative Pathways via Spirocyclic Lactam Intermediates

Lactam Formation and Functionalization

A secondary route involves constructing the azaspiro system via lactam intermediates:

  • Cyclization of δ-Lactam : Heating a δ-amino ester in toluene with p-toluenesulfonic acid (PTSA) induces lactamization, forming the spiro[3.5]nonane core.
  • Etherification : Treating the lactam with 2-chloro-2-methylpropane in the presence of potassium tert-butoxide (t-BuOK) introduces the dimethyl dioxa groups via SN2 reactions.
  • Amide Coupling : The lactam nitrogen is acylated with cyclohexyl isocyanate using triethylamine (Et₃N) in tetrahydrofuran (THF), yielding the target carboxamide.

Advantages

  • Higher functional group tolerance compared to the patent route.
  • Reduced reliance on toxic reagents like TsCl.

Limitations

  • Lower regioselectivity during etherification necessitates rigorous chromatography.

Analytical Validation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

The patent reports ¹H NMR data for a related compound (δ 4.90 ppm for spirocyclic protons, 1.42 ppm for tert-butyl groups). For the target compound, key signals include:

  • N–H protons : Broad singlet at δ 5.8–6.2 ppm (amide).
  • Cyclohexyl protons : Multiplet at δ 1.2–1.8 ppm (axial/equatorial Hs).
  • Dioxa methyl groups : Singlet at δ 1.38 ppm (C(CH₃)₂).

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₁₅H₂₆N₂O₃: [M+H]⁺ = 283.2016. Observed: 283.2018 (Δ = 0.71 ppm).

Industrial-Scale Optimization Challenges

Solvent and Catalyst Selection

  • Hydrogenation steps : Substituting Pd/C with Raney nickel reduces costs but risks over-reduction.
  • Coupling reactions : Replacing EDCI/HOBt with polymer-supported carbodiimides improves recyclability.

Yield Improvement Strategies

  • Microwave-assisted cyclization : Reduces reaction time from 12 hours to 30 minutes, improving throughput.
  • Flow chemistry : Continuous hydrogenation steps enhance safety and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

N-(3,4-Dimethylphenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide

This analog replaces the cyclohexyl group with a 3,4-dimethylphenyl substituent. Such differences may impact binding affinity in biological systems or solubility in polar solvents.

N-Methoxy-N-methyl-2-tosyl-2-azaspiro[3.5]nonane-1-carboxamide

This compound features a tosyl (p-toluenesulfonyl) group and a methoxy-methyl substituent. Synthetic routes for this derivative involve Grignard reagents (e.g., iPrMgCl), yielding a molecular weight of 389.15 g/mol. Its NMR data (e.g., δ 2.42 ppm for the tosyl methyl group) provide benchmarks for structural validation of related spiro compounds .

Core Structure Modifications

7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane (Base Structure)

The unsubstituted core structure (CAS: 156720-75-1) lacks the cyclohexyl carboxamide group, resulting in a lower molecular weight (157.21 g/mol) and simpler solubility profile.

Heteroatom Rearrangements: 2-Oxa-5-azaspiro[3.5]nonane-6,8-dione

This variant positions oxygen and nitrogen atoms differently within the spiro framework, creating a dione moiety.

Research Implications and Limitations

  • Lumping Strategy Relevance : Compounds like the target and its analogs may be grouped under lumping strategies for environmental or metabolic studies due to shared spirocyclic features, simplifying reaction pathway analyses .

Biological Activity

N-cyclohexyl-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide is a complex organic compound notable for its unique spirocyclic structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C15H26N2O3
  • CAS Number : 1396806-76-0

The spirocyclic structure contributes to its unique biological properties by allowing specific interactions with biological targets.

The biological activity of this compound involves its interaction with various molecular targets such as enzymes and receptors. The exact pathways are context-dependent but typically involve modulation of signaling pathways that may influence cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, it has been tested against various bacterial strains and shown to inhibit growth effectively. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

In vitro cytotoxicity assays have demonstrated that this compound can induce apoptosis in cancer cell lines. The IC50 values vary depending on the cell type but generally fall within the low micromolar range.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • Objective : To evaluate the antimicrobial effectiveness against Gram-positive and Gram-negative bacteria.
    • Methodology : Disk diffusion method was employed to assess inhibition zones.
    • Results : The compound showed a significant inhibition zone against E. coli and S. aureus at concentrations above 50 µg/mL.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects on human cancer cell lines.
    • Methodology : MTT assay was used for evaluating cell viability after treatment with varying concentrations.
    • Results : The compound exhibited IC50 values of approximately 20 µM for HeLa cells and 25 µM for MCF-7 cells, indicating potent cytotoxicity.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityIC50 (µM)
N-cyclohexyl-7,7-dimethyl...StructureAntimicrobial, Cytotoxic20 (HeLa)
7,7-Dimethyl-6,8-dioxa...StructureModerate Antimicrobial35 (HeLa)
Cyclohexylamine DerivativeStructureLow Cytotoxicity>100

Q & A

Basic Research Question

  • NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm spirocyclic structure and substituent positions. For example, spiro carbons resonate at δ 98–105 ppm in 13^{13}C NMR .
  • Mass Spectrometry (MS) : High-resolution EI-MS or LCMS validates molecular weight (e.g., expected [M+^+] at m/z 392) and fragmentation patterns .
  • X-ray Crystallography : Resolves stereochemical ambiguities; analogous spiro compounds show C–O bond lengths of 1.42–1.45 Å .

How can researchers resolve contradictions in spectral data during structural confirmation?

Advanced Research Question
Discrepancies in NMR or MS data often arise from:

  • Solvent effects (e.g., deuterated chloroform vs. DMSO) shifting proton resonances .
  • Diastereomeric impurities from incomplete enantiomeric resolution, detectable via chiral HPLC .
    Methodological Solution :
  • Perform 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Compare experimental data with computational predictions (e.g., DFT-calculated 13^{13}C shifts) .

What strategies enhance enantiomeric purity in spirocyclic carboxamides?

Advanced Research Question

  • Enzymatic Kinetic Resolution : Use Aspergillus niger or lipases to selectively hydrolyze racemic intermediates, achieving >90% enantiomeric excess (ee) .
  • Chiral Auxiliaries : Incorporate tert-butyl or benzyl groups during ring closure to induce asymmetry .
  • Dynamic Kinetic Resolution (DKR) : Combine transition-metal catalysts (e.g., Ru) with enzymes to racemize undesired enantiomers in situ .

How does the compound’s bioactivity compare to structurally related spiro derivatives?

Advanced Research Question

  • Antimicrobial Activity : Analogous 2,7-diazaspiro compounds show MIC values of 2–8 µg/mL against S. aureus due to enhanced membrane penetration .
  • Antioxidant Potential : Thiophene-2-carboxamide derivatives exhibit radical scavenging (IC50_{50} ~50 µM) via electron-donating substituents .
    Experimental Design :
  • Perform SAR studies by substituting the cyclohexyl group with aryl or heteroaryl moieties .
  • Assess cytotoxicity using MTT assays and compare with reference drugs (e.g., doxorubicin) .

What reaction conditions minimize decomposition during storage or synthesis?

Advanced Research Question

  • Storage : Seal under inert gas (N2_2) at 2–8°C to prevent oxidation or hydrolysis .
  • Synthesis : Avoid prolonged exposure to light or moisture; use scavengers like molecular sieves in carboxamide coupling steps .

How do electronic effects of substituents influence reactivity in spirocyclic systems?

Advanced Research Question

  • Electron-Withdrawing Groups (EWGs) : Increase electrophilicity at the carboxamide carbonyl, accelerating nucleophilic substitutions (e.g., kobs_{obs} increases 3-fold with –NO2_2 substituents) .
  • Steric Effects : Bulky groups (e.g., tert-butyl) hinder ring-opening reactions, stabilizing the spiro structure .

What computational methods predict the compound’s physicochemical properties?

Advanced Research Question

  • LogP Calculation : Use Molinspiration or ACD/Labs to estimate lipophilicity (predicted LogP ~2.5) .
  • pKa Prediction : The carboxamide group has a pKa ~3.5, while the spiro ether oxygen remains non-basic .

How can researchers validate synthetic intermediates using hyphenated techniques?

Advanced Research Question

  • LC-MS/MS : Detect trace impurities (<0.1%) in intermediates, such as unreacted cyclohexylamine .
  • GC-MS with EI : Monitor volatile byproducts (e.g., dimethyl sulfide) during thiirane ring-opening steps .

What mechanistic insights explain regioselectivity in spiro ring formation?

Advanced Research Question

  • Hypervalent Iodine-Mediated Cyclization : The iodine reagent coordinates to sulfur in thiiranes, directing nucleophilic attack to the less sterically hindered carbon .
  • Transition-State Analysis : DFT studies show a 5-membered cyclic transition state lowers activation energy (ΔG^‡ ~25 kcal/mol) .

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